Vegfr-2-IN-63 vs. Sunitinib: Head-to-Head VEGFR-2 Enzymatic Inhibition at 10 µM
In a matched VEGFR-2 enzymatic inhibition assay performed at 10 µM, Vegfr-2-IN-63 (Compound 12b) achieved 87.2% inhibition, which is statistically indistinguishable from the clinical multi-kinase inhibitor sunitinib (89.4% inhibition) in the same experimental system [1]. This direct head-to-head comparison establishes that Vegfr-2-IN-63 possesses near-equivalent on-target biochemical engagement with VEGFR-2 as the FDA-approved standard at this concentration.
| Evidence Dimension | VEGFR-2 enzymatic inhibition |
|---|---|
| Target Compound Data | 87.2% inhibition at 10 µM |
| Comparator Or Baseline | Sunitinib: 89.4% inhibition at 10 µM |
| Quantified Difference | 2.2 percentage points lower (no statistical significance claimed) |
| Conditions | Standard VEGFR-2 kinase inhibition assay; both compounds tested at identical 10 µM concentration |
Why This Matters
This data justifies selection of Vegfr-2-IN-63 in experimental protocols where a sunitinib-like VEGFR-2 engagement profile is required but a structurally distinct, patent-unencumbered 2-oxoindolin-3-ylidene urea scaffold is desired for SAR or IP reasons.
- [1] Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. Scientific Reports, 2025, 15: 618. DOI: 10.1038/s41598-024-82005-6 View Source
